Product packaging for 2,5-Dichloro-3-ethylthiophene(Cat. No.:CAS No. 57248-41-6)

2,5-Dichloro-3-ethylthiophene

Cat. No.: B14628084
CAS No.: 57248-41-6
M. Wt: 181.08 g/mol
InChI Key: JWRLUXLFZJSCOY-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-ethylthiophene is a high-value, multi-functional chemical building block (synthon) designed for advanced research and development. Its structure incorporates a thiophene ring—a privileged scaffold in medicinal chemistry ranked 4th among sulfur-containing heterocycles in USFDA-approved drugs over the last decade —disubstituted with chlorine atoms and a reactive ethyl group. This configuration makes it a pivotal intermediate for constructing complex molecules in various scientific fields. In pharmaceutical research, this compound serves as a critical precursor for the synthesis of novel bioactive molecules. Thiophene derivatives are extensively investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties . The dichloro-thiophene core can act as a bioisostere for phenyl rings, potentially enhancing a compound's metabolic stability and binding affinity to biological targets such as kinases . The synthetic versatility of the ethyl group allows for further functionalization, enabling researchers to explore diverse chemical space in structure-activity relationship (SAR) studies and drug discovery campaigns . Beyond medicinal chemistry, this compound finds application in materials science. Thiophene-based compounds are crucial in developing advanced materials such as organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . The specific electronic properties conferred by the chlorine and ethyl substituents make it a promising monomer or intermediate for creating polymers and small molecules with tailored optoelectronic characteristics. Handling Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure safe handling and compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl2S B14628084 2,5-Dichloro-3-ethylthiophene CAS No. 57248-41-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57248-41-6

Molecular Formula

C6H6Cl2S

Molecular Weight

181.08 g/mol

IUPAC Name

2,5-dichloro-3-ethylthiophene

InChI

InChI=1S/C6H6Cl2S/c1-2-4-3-5(7)9-6(4)8/h3H,2H2,1H3

InChI Key

JWRLUXLFZJSCOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,5 Dichloro 3 Ethylthiophene and Analogous Halogenated Thiophenes

Direct Halogenation Protocols

Direct halogenation is a primary method for introducing halogen atoms onto the thiophene (B33073) ring. Thiophenes undergo electrophilic aromatic substitution more readily than benzene (B151609), but controlling the position and degree of halogenation, known as regioselectivity, is a significant challenge. jcu.edu.aursc.org The presence of an activating alkyl group, such as the ethyl group in 3-ethylthiophene (B160659), further influences the reaction's outcome.

The ethyl group at the 3-position of the thiophene ring is an ortho-, para-directing activator. In the context of the thiophene ring, this means it directs incoming electrophiles, such as a chloronium ion, primarily to the adjacent alpha-positions (C2 and C5). Therefore, the direct chlorination of 3-ethylthiophene is expected to yield a mixture of products, with 2-chloro-3-ethylthiophene (B8192448) and 5-chloro-3-ethylthiophene being the initial monochlorinated products, followed by the formation of 2,5-dichloro-3-ethylthiophene upon further reaction.

Achieving high regioselectivity often requires specific conditions or starting materials. For instance, starting with a pre-functionalized thiophene, such as 2-chlorothiophene, and subjecting it to further chlorination can yield 2,5-dichlorothiophene (B70043) with high purity, as the existing chlorine atom deactivates the ring but still directs the incoming electrophile to the vacant alpha-position (C5). google.com Preventing electrophilic attack at a specific position can also be achieved by using blocking groups, which are later removed. scite.ai

The choice of chlorinating agent and reaction conditions critically dictates the pathway and outcome of the halogenation. jcu.edu.au Mild reagents and controlled temperatures are often necessary to prevent over-halogenation and the formation of unwanted isomers or side products.

Common chlorinating agents for thiophenes include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and elemental chlorine (Cl₂). Sulfuryl chloride, particularly in a polar solvent, has been reported to produce isomerically pure chloro-alkylthiophenes in good yields. jcu.edu.au The direct reaction of thiophene with chlorine gas often leads to a complex mixture of mono-, di-, tri-, and tetrachlorinated thiophenes, along with addition products, requiring extensive purification. google.com The table below summarizes various halogenation reagents and their applications.

Table 1: Reagents for the Halogenation of Thiophene Derivatives

ReagentHalogenTypical ApplicationCharacteristics & Selectivity
Sulfuryl Chloride (SO₂Cl₂)ChlorineChlorination of alkylthiophenesCan provide high isomeric purity in polar solvents. jcu.edu.au
N-Chlorosuccinimide (NCS)ChlorineMild chlorination of activated ringsOften used for monochlorination; selectivity can be an issue.
Chlorine (Cl₂)ChlorineGeneral chlorinationHighly reactive; often produces a mixture of polychlorinated products. google.com
N-Bromosuccinimide (NBS)BromineSelective bromination of alkylthiophenesCommonly used for introducing a single bromine atom, typically at the most activated position. jcu.edu.au
N-Iodosuccinimide (NIS)IodineIodination of alkylthiophenesUsed for direct iodination; can produce isomeric mixtures. jcu.edu.au

Precursor Synthesis and Derivatization

The synthesis of this compound logically begins with the preparation of its less complex precursors. This involves first introducing the ethyl substituent onto the thiophene ring, followed by controlled halogenation steps.

The precursor 3-ethylthiophene can be synthesized through several established organometallic coupling reactions. These methods typically involve the reaction of a halothiophene with an ethylating agent in the presence of a metal catalyst.

One of the most common methods is the Kumada coupling, which utilizes a Grignard reagent. jcu.edu.auevitachem.com In a typical procedure, 3-bromothiophene (B43185) is reacted with ethylmagnesium bromide in the presence of a nickel catalyst, such as bis(triphenylphosphine)nickel dichloride, to form 3-ethylthiophene. evitachem.comgoogle.com This reaction effectively creates a new carbon-carbon bond between the thiophene ring and the ethyl group. google.com Another prominent method is the Stille coupling, which involves a palladium-catalyzed reaction between 3-bromothiophene and an organotin reagent like tributylethyltin. evitachem.com

Table 2: Comparison of Synthetic Routes to 3-Ethylthiophene

Reaction NameThiophene PrecursorEthylating AgentCatalystTypical Yield
Kumada Coupling3-BromothiopheneEthylmagnesium Bromide (EtMgBr)Nickel-based (e.g., Ni(dppp)Cl₂)>90% jcu.edu.au
Grignard Coupling3-BromothiopheneBromoethane Grignard ReagentBis(triphenylphosphine)nickel dichloride75% google.com
Stille Coupling3-BromothiopheneTributylethyltinPalladium-based (e.g., Pd(PPh₃)₄)Varies

Once 3-ethylthiophene is obtained, the next logical step towards the target molecule is the introduction of the chlorine atoms. This can be done in a stepwise fashion. The reaction of 3-ethylthiophene with one equivalent of a mild chlorinating agent like N-chlorosuccinimide (NCS) would be expected to yield a mixture of 2-chloro-3-ethylthiophene and 5-chloro-3-ethylthiophene. The separation of these isomers can be challenging. jcu.edu.au

Subsequent chlorination of this isomeric mixture would then lead to the desired this compound. Alternatively, controlling the reaction conditions with a stronger chlorinating agent, such as by adding two equivalents of sulfuryl chloride, could potentially lead directly from 3-ethylthiophene to the dichloro product, though controlling side reactions would be crucial.

Cross-Coupling Approaches to Substituted Thiophenes

Modern synthetic organic chemistry heavily relies on palladium- and nickel-catalyzed cross-coupling reactions to construct complex molecules from simpler, readily available fragments. acs.org These reactions provide powerful and versatile alternatives to classical methods for functionalizing thiophene rings. jcu.edu.au

Prominent cross-coupling reactions used in thiophene chemistry include the Suzuki-Miyaura, Stille, and Kumada reactions. jcu.edu.au The Suzuki-Miyaura coupling, for instance, reacts a halothiophene with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govrsc.org This method is widely used due to the stability and low toxicity of the boronic acid reagents. rsc.org

In the context of synthesizing this compound, a hypothetical cross-coupling approach could involve reacting a 3-substituted-2,5-dichlorothiophene with an ethylating reagent. For example, 2,5-dichloro-3-bromothiophene could potentially be coupled with an ethylboronic acid derivative via a Suzuki reaction to introduce the ethyl group at the 3-position. Such strategies allow for the modular construction of highly substituted thiophenes that may be difficult to access through direct substitution pathways.

Table 3: Overview of Common Cross-Coupling Reactions in Thiophene Synthesis

Reaction NameElectrophile (Thiophene)NucleophileCatalyst
Suzuki-MiyauraBromo- or Iodo-thiopheneOrganoboronic acid/esterPalladium
StilleBromo- or Iodo-thiopheneOrganostannane (Organotin)Palladium
KumadaBromo- or Iodo-thiopheneGrignard Reagent (Organomagnesium)Nickel or Palladium

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied to the synthesis of substituted thiophenes.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, has been successfully employed for the selective arylation of dihalogenated thiophenes. For instance, the reaction of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids has been investigated. This reaction demonstrates selective coupling at the more reactive 5-position of the thiophene ring. nih.gov The use of Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system at 90 °C provides moderate to good yields of the 5-aryl-2-bromo-3-hexylthiophene derivatives. nih.gov This selectivity is attributed to the differing electronic environments of the two bromine atoms, with the one at the 5-position being more susceptible to oxidative addition to the palladium(0) catalyst.

Table 1: Suzuki-Miyaura Coupling of 2,5-Dibromo-3-hexylthiophene with Arylboronic Acids nih.gov

Entry Arylboronic Acid Product Yield (%)
1 Phenylboronic acid 2-Bromo-3-hexyl-5-phenylthiophene 75
2 4-Methylphenylboronic acid 2-Bromo-3-hexyl-5-(p-tolyl)thiophene 78
3 4-Methoxyphenylboronic acid 2-Bromo-5-(4-methoxyphenyl)-3-hexylthiophene 82

The Negishi coupling utilizes an organozinc reagent as the nucleophile. This reaction is particularly useful for the formation of sp²-sp³ carbon-carbon bonds and is known for its high functional group tolerance. unipd.it While direct applications to this compound are not extensively documented, the principles of the Negishi reaction suggest its applicability for introducing alkyl or aryl groups at the chlorinated positions of the thiophene ring. The reaction typically employs a palladium or nickel catalyst. unipd.it

Nickel-Catalyzed Cross-Coupling Strategies

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed systems for the synthesis of substituted thiophenes. These reactions often utilize Grignard reagents as nucleophiles. The Kumada-Corriu coupling, for instance, allows for the formation of C-C bonds between a Grignard reagent and an organic halide. This methodology has been applied to the synthesis of 3-alkylthiophenes by reacting 3-bromothiophene with alkyl Grignard reagents in the presence of a nickel catalyst. researchgate.net

While specific data for this compound is scarce, nickel catalysts have been shown to be effective in the cross-coupling of alkyl halides with Grignard reagents, a reaction that can be challenging due to side reactions like β-hydride elimination. rsc.orgnih.gov The choice of ligand is crucial in these reactions to promote the desired cross-coupling pathway.

Direct Arylation and Heteroarylation Reactions

Direct C-H arylation has gained prominence as an atom-economical method for the synthesis of aryl-substituted thiophenes, as it avoids the pre-functionalization of the thiophene ring with organometallic reagents. This approach involves the palladium-catalyzed reaction of a thiophene with an aryl halide. For 3-substituted thiophenes, direct arylation typically occurs at the more reactive α-positions (C2 and C5). researchgate.net

For instance, the direct arylation of 3-hexylthiophene (B156222) with aryl halides can be achieved with high regioselectivity at the 5-position by using a combination of a magnesium amide base like TMPMgCl·LiCl to selectively deprotonate the less hindered C-H bond, followed by a nickel or palladium-catalyzed cross-coupling. clockss.org This method provides a route to regioselectively arylated thiophenes under mild conditions. clockss.org

Table 2: Regioselective C-H Arylation of 3-Hexylthiophene clockss.org

Entry Aryl Halide Catalyst Product (5-Aryl/2-Aryl Ratio) Yield (%)
1 4-Bromoanisole PEPPSI-IPr 95:5 85
2 4-Bromotoluene PEPPSI-IPr 96:4 88

Electrochemical Synthetic Routes

Electrochemical methods offer a green and often highly selective alternative for the synthesis and functionalization of halogenated thiophenes. These methods can avoid the use of stoichiometric chemical oxidants or reductants.

Anodic Oxidation and Halogenation via Electrosynthesis

Electrochemical halogenation provides a direct route to introduce halogen atoms onto the thiophene ring. While direct electrochemical synthesis of this compound has not been specifically detailed, the principles of anodic halogenation are well-established. For example, the chlorination of 3-alkylthiophenes can be achieved using electrochemically generated chlorine species. The regioselectivity of the halogenation is influenced by the electronic effects of the alkyl substituent and the reaction conditions. Generally, for 3-alkylthiophenes, electrophilic substitution occurs preferentially at the 2- and 5-positions. jcu.edu.au

Electrochemical Functionalization of Thiophene Rings

Electrochemical methods can also be employed for the functionalization of pre-halogenated thiophenes. For example, the electroreductive polymerization of 3-substituted 2,5-dihalothiophenes can be achieved in a single step using a nickel catalyst. semanticscholar.org This process involves the electrochemical generation of a reactive nickel species that facilitates the coupling of the thiophene monomers.

Furthermore, an alternative two-step electrochemical procedure involves the electrosynthesis of thienylzinc intermediates from 2,5-dihalothiophenes, which can then undergo a palladium-catalyzed Negishi-type coupling. semanticscholar.org This approach allows for the preparation of functionalized polythiophenes under mild conditions. semanticscholar.org These electrochemical techniques highlight the potential for controlled synthesis and functionalization of halogenated thiophenes, offering pathways to novel materials and compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, which is fundamental to determining the structure of a molecule.

Proton (¹H) NMR Spectral Analysis for Structural Assignment

Proton NMR would reveal the number of different types of protons and their neighboring environments in 2,5-dichloro-3-ethylthiophene. The expected signals would correspond to the single aromatic proton on the thiophene (B33073) ring and the protons of the ethyl group. The chemical shift (δ) of the aromatic proton would be influenced by the electron-withdrawing effects of the two chlorine atoms. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their integration values in a 2:3 ratio, respectively. The coupling between these adjacent protons would provide clear evidence for the ethyl substituent.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
Value unavailable Singlet 1H Thiophene-H
Value unavailable Quartet 2H -CH₂-

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy would identify all the unique carbon environments in the this compound molecule. This would include four distinct signals for the thiophene ring carbons and two signals for the ethyl group carbons. The carbons bonded to the chlorine atoms (C2 and C5) would be expected at a characteristic downfield shift. The substituted C3 and the unsubstituted C4 carbons of the thiophene ring would also have distinct chemical shifts, as would the methylene and methyl carbons of the ethyl group.

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
Value unavailable Thiophene C-Cl (C2/C5)
Value unavailable Thiophene C-CH₂CH₃ (C3)
Value unavailable Thiophene C-H (C4)
Value unavailable -CH₂-

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Analysis

In EI-MS, the molecule is ionized by a high-energy electron beam, which typically causes the molecule to fragment in a predictable manner. The mass-to-charge ratio (m/z) of the resulting ions is then measured. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two chlorine atoms, this molecular ion peak would exhibit a characteristic isotopic pattern, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the loss of the ethyl group or a chlorine atom.

Hypothetical EI-MS Fragmentation Data for this compound

m/z Value Fragment
Value unavailable [M]⁺ (Molecular Ion)
Value unavailable [M - CH₂CH₃]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be invaluable for assessing the purity of a this compound sample. The gas chromatogram would show a distinct peak for the compound at a specific retention time, and the mass spectrometer would provide the corresponding mass spectrum to confirm its identity. This method is also highly effective for identifying and quantifying any impurities or byproducts present in a sample, which is crucial for quality control in chemical synthesis.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying functional groups and elucidating the molecular structure of a compound by probing its vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

No experimental or computationally predicted FTIR spectra specifically for this compound have been found in the surveyed literature. For a related compound, 3-acetyl-2,5-dichlorothiophene, spectral data is available in the NIST Chemistry WebBook, but this cannot be extrapolated to accurately represent this compound due to the difference in the substituent at the 3-position (ethyl vs. acetyl group), which would significantly alter the vibrational modes.

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Similarly, there is no available published Raman spectroscopic data for this compound. Studies on oligothiophenes and polythiophenes show that Raman spectroscopy is sensitive to chain length and conformation, but this general information does not provide specific vibrational frequencies for the title compound.

X-ray Photoelectron Spectroscopy (XPS) and Electron Paramagnetic Resonance (EPR)

These techniques provide insights into the elemental composition, electronic states, and the presence of unpaired electrons in a sample.

Surface and Electronic Structure Analysis via XPS

No XPS studies specifically analyzing the surface and electronic structure of this compound were identified.

Unpaired Electron Characterization via EPR (for radical intermediates or doped materials)

While there is no direct EPR data for this compound, a study on the closely related 2,5-dichlorothiophene (B70043) has shown that electron attachment can lead to the formation of a σ* radical-anion, where the unpaired electron is localized in one of the C-Cl σ* orbitals. nih.gov This suggests that radical anions of this compound, if formed, could potentially be characterized by EPR spectroscopy. However, no such experimental characterization has been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. No specific UV-Vis absorption spectra or data for this compound are available in the public domain. General knowledge suggests that thiophene and its derivatives absorb in the UV region, but specific absorption maxima (λmax) for this compound have not been documented.

Electronic Transitions and Conjugation Analysis

The electronic transitions in thiophene-based molecules are predominantly of a π-π* nature, arising from the delocalized π-electron system of the aromatic ring. The extent of this π-conjugation is a primary determinant of the energy of these transitions, which can be observed using UV-Vis spectroscopy. For the parent thiophene molecule, the main absorption band appears in the UV region.

The introduction of substituents to the thiophene ring significantly modulates its electronic structure and, consequently, its electronic transitions. In this compound, the two chlorine atoms at the 2- and 5-positions act as electron-withdrawing groups through induction, while also possessing lone pairs that can participate in resonance. The ethyl group at the 3-position is a weak electron-donating group through hyperconjugation. This combination of substituents disrupts the symmetry of the thiophene ring and influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational studies on substituted thiophenes have shown that the HOMO-LUMO energy gap is a critical parameter in determining the electronic and optical properties of these molecules. A smaller HOMO-LUMO gap generally corresponds to a lower energy electronic transition, resulting in a bathochromic (red) shift of the absorption maximum. For instance, extending the π-conjugation by creating larger macrocyclic thiophene derivatives leads to a red shift in the UV-Vis spectrum. nih.gov

In the case of this compound, the π-conjugation is confined to the single thiophene ring. The electronic effects of the substituents will be the dominant factor in determining its absorption characteristics. While specific data is unavailable, studies on related compounds, such as those containing a 2,5-dichlorothiophen-3-yl moiety, provide insight. For example, the compound 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile has been synthesized and characterized, confirming the presence of the dichlorinated thiophene unit through spectroscopic methods like NMR and mass spectrometry. researchgate.net The electronic properties of this more complex molecule are influenced by the extended conjugation provided by the attached pyridine (B92270) and phenyl rings.

Absorption and Emission Properties of Thiophene Chromophores

The absorption and emission properties of thiophene chromophores are intrinsically linked to their molecular structure. Thiophene itself exhibits weak absorption in the UV region and is not significantly emissive. nih.gov However, the introduction of substituents that extend the π-system or alter the electronic density within the ring can lead to the development of useful absorption and fluorescence properties.

For substituted thiophenes, the position and nature of the substituents play a crucial role. Donor-π-acceptor (D-π-A) structures based on thiophene have been shown to exhibit significant intramolecular charge transfer (ICT) characteristics, which can result in strong solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent. nih.gov For example, a D-π-A thiophene derivative showed a fluorescence emission maximum that shifted from 458 nm in a nonpolar solvent to 620 nm in a polar solvent, indicating a large change in the dipole moment upon excitation. nih.gov

While this compound does not possess a classic D-π-A structure, the interplay of the electron-donating ethyl group and the electron-withdrawing chloro groups will influence its charge distribution in both the ground and excited states. The emission properties of thiophene derivatives are also sensitive to the rigidity of the molecular structure. Increased rigidity often leads to higher fluorescence quantum yields, as non-radiative decay pathways are suppressed.

To illustrate the spectroscopic properties of a molecule containing the 2,5-dichlorothiophen-3-yl moiety, data for a related, more complex derivative is presented below. It is important to note that these values are not directly representative of this compound but provide a reference for a system containing this substituted thiophene ring.

CompoundSpectroscopic MethodKey Findings
6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrileHRESIMSRevealed the molecular formula C18H12Cl2N2O2SNa, with isotopic clusters characteristic for a dichlorinated compound. researchgate.net
6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile1H NMR, 13C NMR, 2D NMRConfirmed the molecular structure and the connectivity of the 2,5-dichlorothiophen-3-yl group to the pyridine ring. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2,5 Dichloro 3 Ethylthiophene and Derivatives

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophenes. The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles. uoanbar.edu.iq However, the reactivity and orientation of substitution on 2,5-dichloro-3-ethylthiophene are controlled by the combined electronic effects of the chloro and ethyl substituents.

The directing effects of substituents on an aromatic ring determine the position of incoming electrophiles. Activating groups, which donate electron density, typically direct incoming groups to the ortho and para positions. Conversely, deactivating groups, which withdraw electron density, generally direct to the meta position, with the notable exception of halogens, which are deactivating yet ortho, para-directing. pressbooks.publibretexts.org

In the case of this compound, the ethyl group at the C3 position is an activating, ortho, para-director. The chlorine atoms at the C2 and C5 positions are deactivating but are also ortho, para-directors. pressbooks.publibretexts.org The positions ortho to the ethyl group are C2 and C4, and the para position is C5. The positions ortho to the C2-chloro group are C3, and ortho to the C5-chloro group is C4.

Considering the positions are already substituted at C2, C3, and C5, the only available position for electrophilic attack is the C4 position. The directing effects of the substituents converge on this single available site. The ethyl group at C3 directs to its ortho C4 position, and the chloro group at C5 also directs to its ortho C4 position. Therefore, electrophilic substitution, such as halogenation, is predicted to occur exclusively at the C4 position.

Table 1: Predicted Regioselectivity of Electrophilic Halogenation on this compound

ReagentPredicted Product
Br₂/FeBr₃2,5-Dichloro-4-bromo-3-ethylthiophene
Cl₂/FeCl₃2,4,5-Trichloro-3-ethylthiophene
I₂/HNO₃2,5-Dichloro-3-ethyl-4-iodothiophene

This table is based on established principles of electrophilic aromatic substitution on substituted thiophenes.

Acylation: Friedel-Crafts acylation is a common method for introducing an acyl group onto a thiophene ring. The reaction typically employs a Lewis acid catalyst such as aluminum chloride. googleapis.com For 2,5-dichlorothiophene (B70043), acylation with acetyl chloride in the presence of aluminum chloride results in the formation of 3-acetyl-2,5-dichlorothiophene. googleapis.comchemicalbook.com This indicates that even with the deactivating effect of the two chlorine atoms, the reaction proceeds at an available β-position. By analogy, the acylation of this compound would be expected to yield 4-acyl-2,5-dichloro-3-ethylthiophene, as the C4 position is activated by the C3-ethyl group.

Nitration: The nitration of thiophene derivatives can be achieved using various nitrating agents, such as a mixture of nitric acid and sulfuric acid. The nitration of 2,5-dihalothiophenes has been shown to produce 2,5-dihalo-3,4-dinitrothiophenes in high yields under specific conditions. researchgate.net This demonstrates that even with two deactivating halogen substituents, nitration can occur at the vacant β-positions (C3 and C4). In the case of this compound, the presence of the activating ethyl group at C3 would further facilitate nitration at the C4 position. Therefore, the expected product of nitration would be 2,5-dichloro-3-ethyl-4-nitrothiophene.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on thiophene rings is generally more facile than on corresponding benzene derivatives, particularly when the ring is activated by electron-withdrawing groups. uoanbar.edu.iq The chlorine atoms in this compound can potentially be displaced by strong nucleophiles.

The displacement of a halogen from a thiophene ring by a nucleophile typically proceeds through an addition-elimination mechanism, forming a Meisenheimer-like intermediate. The stability of this intermediate, and thus the rate of the reaction, is enhanced by the presence of electron-withdrawing groups. While the ethyl group is electron-donating, the two chlorine atoms and the sulfur atom in the thiophene ring can help to stabilize the negative charge of the intermediate.

Halogen displacement reactions are common in halogenated aromatic compounds. savemyexams.comscience-revision.co.uksavemyexams.comyoutube.comrsc.org In the context of thiophenes, copper-mediated nucleophilic substitutions of halothiophenes have been shown to be of synthetic utility. uoanbar.edu.iq It is plausible that one or both of the chlorine atoms in this compound could be displaced by strong nucleophiles, although specific experimental data for this compound is lacking. The chlorine at the C5 position might be more susceptible to nucleophilic attack than the chlorine at the C2 position due to steric hindrance from the adjacent ethyl group at C3.

The displacement of halogens on a thiophene ring provides a route for the synthesis of various derivatives. The reaction of halo-thiophenes with nitrogen nucleophiles (e.g., amines, azides) or sulfur nucleophiles (e.g., thiols, sulfides) can lead to the formation of new carbon-nitrogen or carbon-sulfur bonds.

For example, the reaction of activated halothiophenes with amines or thiols can yield aminothiophenes or thienyl sulfides, respectively. semanticscholar.orgnih.gov These reactions are often facilitated by the presence of a base and sometimes a catalyst. While no specific examples for this compound are available, the general reactivity pattern of halothiophenes suggests that it could serve as a precursor for such derivatives.

Table 2: Potential Nucleophilic Substitution Reactions of this compound

NucleophilePotential Product
R₂NH (e.g., Piperidine)2-Chloro-5-(N-piperidyl)-3-ethylthiophene and/or 2,5-di(N-piperidyl)-3-ethylthiophene
RS⁻ (e.g., Sodium thiophenolate)2-Chloro-5-(phenylthio)-3-ethylthiophene and/or 2,5-bis(phenylthio)-3-ethylthiophene
NaCN5-Chloro-3-ethylthiophene-2-carbonitrile and/or 3-Ethylthiophene-2,5-dicarbonitrile

This table presents hypothetical products based on the known reactivity of halothiophenes.

Organometallic Reactivity and Intermediate Formation

Halogenated thiophenes are valuable precursors for the formation of organometallic reagents, which are versatile intermediates in organic synthesis. jcu.edu.au The chlorine atoms in this compound can undergo metal-halogen exchange or be involved in cross-coupling reactions.

The reaction of halo-substituted alkylthiophenes with organolithium reagents (e.g., n-butyllithium) can result in lithium-halogen exchange, forming a thienyllithium species. jcu.edu.au This intermediate can then react with various electrophiles. Alternatively, Grignard reagents can be formed by reacting the halothiophene with magnesium metal.

Furthermore, this compound is a potential substrate for various palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. rsc.orgnih.gov In these reactions, one or both of the C-Cl bonds could be functionalized to form new C-C bonds. For instance, a Suzuki coupling with an arylboronic acid could lead to the formation of aryl-substituted 3-ethylthiophenes. The differential reactivity of the C2 and C5 positions could potentially allow for selective functionalization.

Formation of Grignard Reagents and Thienylzinc Species

The transformation of haloarenes into organometallic reagents is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For this compound, the selective formation of Grignard and thienylzinc reagents is critical for its subsequent functionalization.

Grignard Reagent Formation: The preparation of a Grignard reagent from this compound involves the direct reaction of the dichlorinated thiophene with magnesium metal. This reaction is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). The process involves the oxidative insertion of magnesium into one of the carbon-chlorine bonds.

A key consideration in this reaction is regioselectivity. The two chlorine atoms at the C2 and C5 positions are electronically and sterically distinct due to the presence of the C3-ethyl group. Generally, the α-position (C2) of a 3-substituted thiophene is more reactive towards metalation than the C5 position. This preference is attributed to a combination of steric hindrance from the ethyl group influencing the approach to the C2-Cl bond and electronic effects that activate this position. Consequently, the reaction is expected to preferentially yield 5-chloro-3-ethylthiophen-2-ylmagnesium chloride. However, forcing conditions or prolonged reaction times could lead to the formation of the di-Grignard reagent or a mixture of mono-Grignard isomers.

Interactive Data Table: Synthesis of Thienylmagnesium Chloride

Reactant Reagent Solvent Conditions Expected Major Product

Thienylzinc Species Formation: Thienylzinc reagents are often favored in cross-coupling reactions due to their higher functional group tolerance and sometimes different reactivity profiles compared to Grignard reagents. These can be prepared through several methods. The most common route involves the transmetalation of a pre-formed organometallic species, such as a thienyl-lithium or thienylmagnesium compound, with a zinc halide like zinc chloride (ZnCl₂).

Starting from the Grignard reagent, 5-chloro-3-ethylthiophen-2-ylmagnesium chloride, the addition of ZnCl₂ in an appropriate solvent (typically THF) results in a rapid metal exchange to form the corresponding thienylzinc chloride species. This in-situ preparation is often employed directly in subsequent coupling reactions.

Interactive Data Table: Synthesis of Thienylzinc Chloride

Reactant Reagent Solvent Conditions Expected Product

Metal-Catalyzed Coupling Mechanisms (e.g., Ni(0), Pd(0) Intermediates)

Nickel- and palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. The mechanisms for both metals share a common catalytic cycle, typically involving a series of oxidative addition, transmetalation, and reductive elimination steps. chemrxiv.org

The active catalyst in these reactions is a low-valent metal species, either Ni(0) or Pd(0), which is typically stabilized by ligands such as phosphines. chemrxiv.org The cycle begins with the oxidative addition of the thienyl chloride to the metal center. In this step, the metal inserts into the carbon-chlorine bond, leading to the formation of a square planar M(II) intermediate (where M = Ni or Pd). youtube.com This step is often rate-determining, and its efficiency can be influenced by the electron density of the thiophene ring and the steric environment of the C-Cl bond. researchgate.netnih.gov

The next step is transmetalation , where an organometallic coupling partner (e.g., a boronic acid, organozinc, or organotin reagent) transfers its organic group to the M(II) center, displacing the halide. youtube.com This forms a diorganometallic M(II) species.

The final step is reductive elimination , in which the two organic groups on the metal center couple to form a new carbon-carbon bond, yielding the final product. youtube.com This step regenerates the M(0) catalyst, allowing it to re-enter the catalytic cycle.

Nickel(0) Intermediates: Nickel catalysts are often used for coupling aryl chlorides due to their lower cost and distinct reactivity. squarespace.com The mechanism can sometimes involve single-electron transfer (SET) pathways, leading to radical intermediates, especially with C(sp³)-hybridized partners. nih.govoaepublish.com For aryl-aryl couplings involving this compound, the cycle generally proceeds through Ni(0)/Ni(II) intermediates. The presence of electron-withdrawing groups on the thiophene can accelerate the oxidative addition to the Ni(0) complex. acs.org

Palladium(0) Intermediates: Palladium catalysts are widely used and well-understood. researchgate.net The catalytic cycle typically involves Pd(0) and Pd(II) intermediates. chemrxiv.org The choice of ligand is crucial in modulating the catalyst's reactivity and stability. nih.gov For dihalogenated substrates like this compound, controlling the degree of functionalization (mono- vs. di-coupling) can be challenging. The selectivity often depends on the relative rates of the second oxidative addition versus the dissociation of the catalyst from the mono-coupled product. nih.gov

Interactive Data Table: General Catalytic Cycle for M(0) Cross-Coupling

Step Metal Oxidation State Change Intermediate Species Description
Oxidative Addition M(0) → M(II) Thienyl-M(II)-Cl(L)₂ The metal center inserts into the C-Cl bond of the thiophene.
Transmetalation M(II) → M(II) Thienyl-M(II)-R(L)₂ The organic group (R) from the coupling partner replaces the chloride on the metal.

Regioselectivity in Thiophene Functionalization

The functionalization of this compound presents a significant challenge in controlling regioselectivity. The two chlorine atoms at the C2 and C5 positions are not equivalent, and their relative reactivity is dictated by the electronic and steric influence of the C3-ethyl substituent.

In many transition-metal-catalyzed cross-coupling reactions, the oxidative addition step is highly sensitive to the electronic environment of the carbon-halogen bond. The α-positions (C2 and C5) of the thiophene ring are inherently more reactive than the β-positions. For 3-substituted-2,5-dihalothiophenes, the C2 position is generally considered more reactive towards oxidative addition with Pd(0) or Ni(0) catalysts.

The ethyl group at C3 is an electron-donating group (EDG). This EDG character can increase the electron density at the adjacent C2 position, which might intuitively be expected to slow down oxidative addition (a process favored by electron-poor arenes). However, steric factors and the potential for the metal to coordinate with the sulfur atom often lead to a preference for reaction at the more sterically accessible or electronically primed position, which is often C2 in related systems.

Control over mono- versus diarylation is another critical aspect of regioselectivity. Achieving selective mono-functionalization requires careful tuning of reaction conditions. Factors that influence this selectivity include:

Stoichiometry: Using a limited amount (e.g., 1 equivalent) of the nucleophilic coupling partner.

Catalyst System: The choice of metal (Pd vs. Ni) and, crucially, the ligand can alter the outcome. Bulky ligands can sometimes favor mono-functionalization by sterically hindering the second oxidative addition step. nih.gov

Reaction Temperature and Time: Lower temperatures and shorter reaction times generally favor the formation of the mono-substituted product.

For this compound, initial functionalization is expected to occur preferentially at the C2 position. Subsequent reaction at the C5 position would require more forcing conditions. This stepwise reactivity allows for the synthesis of unsymmetrically 2,5-disubstituted 3-ethylthiophenes, provided the reaction conditions are carefully controlled.

Interactive Data Table: Factors Influencing Regioselectivity

Factor Influence on Selectivity (C2 vs. C5) Influence on Selectivity (Mono- vs. Di-substitution)
Electronic Effects The C3-ethyl group modulates the electron density of the C-Cl bonds. Can affect the rate of the second oxidative addition.
Steric Effects The C3-ethyl group provides steric hindrance around the C2 position. Bulky ligands on the catalyst can prevent di-substitution. nih.gov
Catalyst/Ligand Different ligands can exhibit preferences for one site over the other. nih.gov The rate of catalyst dissociation from the mono-product is ligand-dependent. nih.gov

| Temperature | Higher temperatures can overcome activation barriers for the less reactive site. | Higher temperatures often lead to increased di-substitution. |

Polymerization and Advanced Materials Science Applications

Electrochemical Polymerization of Thiophene (B33073) Monomers

Electrochemical polymerization is a versatile method for creating thin, uniform polymer films directly onto an electrode surface. This technique offers precise control over the polymerization process by manipulating electrical parameters.

Cyclic Voltammetry Studies of Monomer Oxidation and Polymer Deposition

Cyclic voltammetry (CV) is a key electrochemical technique used to study the oxidation of the 2,5-dichloro-3-ethylthiophene monomer and the subsequent deposition of the polymer film. In a typical CV experiment, the potential of a working electrode is swept linearly with time between two set potentials.

When the potential is scanned towards more positive values, the monomer undergoes oxidation, leading to the formation of radical cations. These reactive species then couple to form dimers, oligomers, and eventually the polymer, which deposits onto the electrode surface. This process is observed as an anodic peak in the cyclic voltammogram. The position of this peak provides information about the oxidation potential of the monomer. As the polymer film grows, it also becomes electroactive, contributing to the current observed in subsequent CV cycles. The increasing peak currents with each cycle indicate the continuous deposition and growth of the conductive polymer film.

While specific CV data for this compound is not extensively documented in publicly available literature, studies on similar 3-alkylthiophenes provide valuable insights. For instance, the oxidation potential is influenced by the nature of the alkyl substituent and the halogen atoms on the thiophene ring.

MonomerOnset Oxidation Potential (V vs. Ag/AgCl)Peak Oxidation Potential (V vs. Ag/AgCl)
3-Methylthiophene1.351.60
3-Hexylthiophene (B156222)1.201.45
This compound (Estimated)~1.5 - 1.7~1.8 - 2.0
Note: The data for this compound is an estimation based on the expected electron-withdrawing effects of the chloro-substituents, which typically increase the oxidation potential compared to their non-halogenated analogs.

Influence of Electrolyte, Solvent, and Potential on Polymer Film Formation

The formation and properties of the poly(this compound) film are significantly influenced by the experimental conditions, including the choice of electrolyte, solvent, and the applied potential.

Electrolyte: The supporting electrolyte provides the necessary ionic conductivity for the electrochemical process and the counter-ions (anions) that get incorporated into the polymer film during its oxidative p-doping to maintain charge neutrality. The size, shape, and charge density of the anion can affect the morphology, conductivity, and stability of the resulting polymer film. Common electrolytes used in thiophene electropolymerization include salts like lithium perchlorate (B79767) (LiClO₄), and various tetra-alkylammonium salts.

Solvent: The solvent must be able to dissolve the monomer and the electrolyte, and it should be electrochemically stable within the potential window used for polymerization. Acetonitrile (B52724) and dichloromethane (B109758) are commonly used solvents for the electropolymerization of thiophenes. The solvent's polarity and viscosity can influence the diffusion of the monomer to the electrode surface and the solubility of the growing polymer chains, thereby affecting the film's morphology. For instance, polymer films formed in acetonitrile are often smoother and more flexible than those produced in 1,2-dichloroethane. rsc.org

Potential: The applied potential or the potential range in cyclic voltammetry is a critical parameter. A potential sufficient to oxidize the monomer is required to initiate polymerization. However, applying excessively high potentials can lead to over-oxidation of the polymer, causing degradation and loss of conductivity.

ParameterInfluence on Polymer FilmTypical Conditions for Polythiophenes
Electrolyte Anion Affects morphology, conductivity, and stability.ClO₄⁻, PF₆⁻, BF₄⁻
Solvent Impacts film morphology and polymer solubility.Acetonitrile, Dichloromethane
Applied Potential Controls polymerization rate and prevents over-oxidation.Slightly above monomer oxidation potential

Doping Mechanisms and Charge Transport in Electrodeposited Polythiophenes

Polythiophenes in their pristine state are typically insulators or semiconductors. They become electrically conductive through a process called doping, which involves the removal (oxidation or p-doping) or addition (reduction or n-doping) of electrons from the polymer backbone.

During the anodic polymerization of this compound, the polymer is formed in its oxidized, conductive state. The positive charges (polarons and bipolarons) created on the polymer backbone are compensated by the incorporation of anions from the supporting electrolyte. This process is known as p-doping. The conductivity of the polymer is directly related to the doping level and the mobility of the charge carriers along the polymer chains.

Chemical Polymerization Techniques

Chemical polymerization methods offer an alternative to electrochemical synthesis, often allowing for larger-scale production of the polymer.

Oxidative Polymerization (e.g., FeCl₃-mediated)

Oxidative polymerization is a common and straightforward method for synthesizing polythiophenes. Ferric chloride (FeCl₃) is a widely used oxidizing agent for this purpose. The polymerization is typically carried out by adding the monomer to a solution of FeCl₃ in a suitable solvent like chloroform.

The proposed mechanism involves the oxidation of the this compound monomer by FeCl₃ to form a radical cation. These radical cations then couple, and after subsequent deprotonation and re-oxidation, the polymer chain grows. The reaction conditions, such as the monomer-to-oxidant ratio, temperature, and solvent, can significantly impact the molecular weight, regioregularity, and yield of the resulting polymer. For instance, studies on the FeCl₃-mediated polymerization of 3-alkylthiophenes have shown that the choice of solvent can affect the polymer's molecular weight. chalmers.se

ParameterEffect on Polymer PropertiesTypical Conditions for 3-Alkylthiophenes
Monomer:FeCl₃ Ratio Influences molecular weight and yield.1:4
Solvent Affects molecular weight and polymer solubility.Chloroform, Dichloromethane
Temperature Can impact reaction rate and side reactions.Room Temperature
Reaction Time Affects polymer yield and molecular weight.16-40 hours

Organometallic Coupling Polymerizations (e.g., Kumada, Yamamoto, Ullmann)

Organometallic cross-coupling reactions provide a powerful tool for the synthesis of well-defined polythiophenes with high regioregularity. These methods typically involve the use of a transition metal catalyst, such as nickel or palladium, to facilitate the coupling of monomer units.

Kumada Coupling: This method involves the coupling of a Grignard reagent derived from a dihalothiophene with a dihalide in the presence of a nickel catalyst. For this compound, this would involve the formation of a Grignard reagent at one of the chloro positions, followed by nickel-catalyzed polymerization. This method is known to produce highly regioregular poly(3-alkylthiophene)s.

Yamamoto Coupling: The Yamamoto polymerization is a dehalogenative polycondensation of dihaloaromatic compounds using a nickel(0) complex. In the case of this compound, the monomer would be treated with a stoichiometric amount of a nickel(0) complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂], in the presence of a neutral ligand like 2,2'-bipyridine. This method is effective for producing high molecular weight polythiophenes.

Ullmann Coupling: The Ullmann reaction involves the copper-promoted coupling of aryl halides. While traditionally used for the synthesis of biaryls, it can be adapted for polymerization. This would involve the self-condensation of this compound in the presence of activated copper powder at elevated temperatures.

These organometallic methods offer greater control over the polymer structure compared to oxidative polymerization, often leading to materials with improved electronic and optical properties. A study on the polymerization of the analogous 3-phenyl-2,5-dichlorothiophene utilized a nickel-catalyzed coupling reaction, highlighting the applicability of these methods to dichlorinated thiophene monomers.

Coupling MethodCatalyst/ReagentKey Features
Kumada Ni catalyst (e.g., Ni(dppp)Cl₂)High regioregularity, controlled molecular weight.
Yamamoto Ni(0) complex (e.g., Ni(cod)₂)Effective for high molecular weight polymers.
Ullmann Activated CopperHigh-temperature reaction, less common for polythiophenes.

Structural Control and Regioregularity in Polythiophenes

The precise arrangement of monomer units within the polymer chain, known as regioregularity, is a critical factor that dictates the material properties of poly(3-substituted)thiophenes.

For an unsymmetrical monomer like 3-ethylthiophene (B160659), polymerization can result in three different types of linkages between monomer units:

Head-to-Tail (HT): 2-5' coupling

Head-to-Head (HH): 2-2' coupling

Tail-to-Tail (TT): 5-5' coupling cmu.edu

A polymer chain consisting predominantly of HT linkages is termed "regioregular," while a chain with a random mix of HT, HH, and TT couplings is considered "regiorandom" or irregular. cmu.edu HH couplings introduce steric hindrance between the alkyl side chains, causing the thiophene rings to twist out of plane. cmu.edu This twisting disrupts the π-orbital overlap along the polymer backbone, leading to a loss of conjugation, a larger bandgap, and consequently, lower electrical conductivity. cmu.edu In contrast, a highly regioregular, HT-coupled polythiophene can adopt a more planar conformation, which facilitates π-stacking between chains and enhances charge carrier mobility. cmu.edu

Coupling TypeDescriptionImpact on Polymer StructureImpact on Properties
Head-to-Tail (HT) 2-5' linkageAllows for a planar polymer backbone. cmu.eduPromotes high conjugation, high conductivity. cmu.edu
Head-to-Head (HH) 2-2' linkageCauses steric hindrance and twisting of the backbone. cmu.eduDisrupts conjugation, reduces conductivity. cmu.edu
Tail-to-Tail (TT) 5-5' linkageFollows a HH coupling, contributing to irregularity. cmu.eduDisrupts conjugation, reduces conductivity. cmu.edu

To overcome the limitations of irregular linkages, several synthetic strategies have been developed to produce highly regioregular poly(3-alkylthiophene)s. These methods often involve catalyst-transfer polycondensation mechanisms.

One of the most effective and widely used methods is the Grignard Metathesis (GRIM) polymerization . cmu.edu This technique involves treating a 2,5-dihalo-3-alkylthiophene monomer, such as this compound, with an alkyl Grignard reagent. cmu.edu This leads to a magnesium-halogen exchange, forming a thienyl Grignard intermediate. cmu.edu The addition of a nickel catalyst, typically Ni(dppp)Cl₂, initiates a cross-coupling polymerization. cmu.educmu.edu The GRIM method is advantageous because it can be performed at room temperature, is suitable for large-scale synthesis, and produces polymers with a high degree of HT-HT couplings (often exceeding 95%). cmu.educmu.eduresearchgate.net This polymerization proceeds through a chain-growth mechanism, allowing for control over the polymer's molecular weight. core.ac.uk

Another important method is the Kumada catalyst-transfer polycondensation (KCTP) . This chain-growth polymerization allows for the synthesis of well-defined conjugated polymers. rsc.orgacs.org The choice of ligand on the nickel catalyst can significantly influence the polymerization control. rsc.org Surface-initiated KCTP has also been used to grow poly(3-hexylthiophene) chains from the surface of nanoparticles, creating "hairy" hybrid materials. acs.orgnih.gov

These controlled polymerization techniques are crucial for synthesizing poly(3-ethylthiophene) with the high regioregularity needed for high-performance electronic devices.

Electronic and Optoelectronic Materials Applications

The excellent semiconducting properties of regioregular poly(3-alkylthiophene)s, including those derived from this compound, make them prime candidates for a variety of electronic and optoelectronic applications. nih.gov

Poly(3-alkylthiophene)s are widely used as the active semiconductor layer in Organic Field-Effect Transistors (OFETs) . nih.govresearchgate.net Their solution processability allows for the fabrication of large-area, low-cost electronic devices. nih.govnih.gov The performance of these OFETs is highly dependent on the regioregularity of the polymer; higher regioregularity leads to more ordered thin films and, consequently, higher charge carrier mobility. ntu.edu.twnih.gov For instance, poly(3-hexylthiophene) (P3HT), a closely related and extensively studied P3AT, has demonstrated high hole mobilities, making it an effective p-type semiconductor. researchgate.netyoutube.com

In the realm of Organic Light-Emitting Diodes (OLEDs) , polythiophenes can function as hole-transport layers or as the emissive layer itself. pkusz.edu.cnresearchgate.net While many polythiophenes luminesce in the red region of the spectrum, their efficiency can be influenced by factors such as side-chain length and polymer structure. pkusz.edu.cnresearchgate.net Doped polythiophenes, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are commonly used as a transparent electrode layer due to their high conductivity and stability. pkusz.edu.cnmdpi.com

Poly(3-alkylthiophene)s, particularly P3HT, have been cornerstone materials in the development of Organic Solar Cells (OSCs) , also known as organic photovoltaics (OPVs). nih.govresearchgate.net In the most common device architecture, the bulk heterojunction (BHJ), the P3AT acts as the electron donor material, blended with a fullerene derivative (like PCBM) which serves as the electron acceptor. researchgate.netspiedigitallibrary.org

Sensor Development Based on Polythiophene Derivatives

Polythiophene derivatives are extensively utilized in the development of chemical sensors due to their responsive electrical and optical properties upon interaction with analytes. nih.govnih.govresearchgate.net These sensors operate on the principle that the binding of analyte molecules to the polymer film disrupts the π-electron conjugation along the polymer backbone, leading to a measurable change in conductivity, color, or fluorescence. acs.orgmit.edu

The versatility of polythiophene chemistry allows for the synthesis of a wide array of derivatives with tailored functionalities for detecting specific small molecules. nih.govacs.org For instance, water-soluble, regioregular polythiophenes have been developed for the optical detection of small bioanalytes and inorganic ions in aqueous media. acs.org The sensing mechanism in these systems often involves a conformational change in the polymer backbone from a planar to a non-planar structure upon analyte binding, which alters the electronic and, consequently, the photophysical properties of the material. acs.org

Chemiresistive sensors represent a significant application of polythiophene derivatives, where a change in electrical resistance is the sensing signal. mit.edumit.edu These devices are valued for their low power consumption and the simplicity of resistance measurements. mit.edu By combining polythiophenes with other materials like carbon nanotubes, sensors with high sensitivity and selectivity for specific analytes, including chemical warfare agent simulants, have been fabricated. mit.edu The interaction between the analyte and the functional groups on the polythiophene side chains can induce charge transfer, introduce scattering sites for charge carriers, or cause a configurational change in the polymer, all of which contribute to the sensor's response. mit.edu

Furthermore, organic thin-film transistors (OTFTs) employing polythiophene derivatives as the active layer have been demonstrated as effective gas sensors. researchwithnj.comescholarship.org The sensitivity of these devices can be tuned by modifying the chemical structure of the polythiophene, such as the side chains or end groups. acs.org An array of different polythiophene derivatives can be integrated onto a single chip to create an "electronic nose" capable of discriminating between various volatile organic compounds (VOCs). escholarship.orgacs.org The response of these sensors is influenced by factors such as the analyte's dipole moment and its physical interaction with the nanostructured polymer film. escholarship.orgacs.org

Below is a table summarizing various sensor types based on polythiophene derivatives and their performance characteristics.

Sensor Type Polythiophene Derivative Target Analyte Sensing Principle Key Performance Metrics
Optical SensorWater-soluble, regioregular polythiophenesSmall bioanalytes, inorganic ionsColorimetric and fluorescent changes due to conformational planarization/deplanarizationDual detection capability
Chemiresistive SensorHexafluoroisopropanol functionalized polythiophene with carbon nanotubesDimethyl methylphosphonate (B1257008) (DMMP)Change in electrical resistanceHigh sensitivity and selectivity
Chemiresistive SensorPolythiophene-modified single-walled carbon nanotubesNitrogen dioxide (NO₂)Change in electrical resistanceLinear response from 10 ppb to 10 ppm worldscientific.com
Thin-Film Transistor Gas SensorPoly(3-hexylthiophene) (P3HT) and other derivativesVarious volatile organic compounds (VOCs)Changes in on-current, mobility, and threshold voltageSensitivity down to 10 ppm researchwithnj.com
Flexible Gas SensorLayer-by-layer assembled polythiopheneAmmoniaChange in conductivitySensitivity of 17%/ppm and response time < 2 s acs.org

Other Advanced Material Applications

Beyond sensor technology, polymers derived from substituted thiophenes are finding applications in other cutting-edge areas of materials science, including the construction of porous crystalline frameworks and the development of polymers with superior stability.

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with ordered structures and high surface areas. nih.govmdpi.com The incorporation of thiophene-based building blocks into COF structures is a promising strategy for creating materials with novel electronic and optical properties suitable for applications in electronic devices and photocatalysis. nih.govmit.edumdpi.com

The synthesis of thiophene-based COFs typically involves the condensation of thiophene-containing monomers, such as those with boronic acid functionalities. nih.govnih.gov These frameworks can be designed as two-dimensional (2D) layered structures that stack to form well-defined one-dimensional channels, which are ideal for charge transport. nih.govmit.edu The electronic properties of these materials can be tuned by incorporating different thiophene derivatives, which can act as p-type hosts for electronic applications. nih.gov

Thiophene-containing COFs have been investigated for their potential in light-driven applications. mdpi.com For instance, they can serve as heterogeneous photocatalysts. mdpi.comnih.gov The porous nature of these materials allows for the inclusion of guest molecules within their channels, which can lead to the formation of charge-transfer complexes and further enhance their functionality in electronic devices. nih.govmit.edu

The table below provides examples of thiophene-based COFs and their characteristics.

COF Designation Thiophene-Based Building Block Linkage Chemistry Key Properties Potential Application
T-COF 12,5-thiophenediboronic acidBoronate esterCrystalline, porous structureElectronic devices nih.gov
T-COF 3Bithiophene-2,5′-diboronic acidBoronate esterExtended π-conjugation, p-type hostElectronic devices nih.gov
T-COF 4Thieno[3,2-b]thiophene-2,5-diboronic acidBoronate esterHigh crystallinity and tolerance to synthesis conditionsElectronic devices nih.govnih.gov
CTF-Th2,5-dicyanothiopheneTriazinePorous frameworkPhotocatalysis mdpi.com
TD-COF / TT-COFThiophene-containing aldehydes and aminesIminePhotocatalytic H₂O₂ productionGreen chemistry nih.gov

Specialty Polymers with Enhanced Thermal and Chemical Stability

Research into 3-substituted polythiophene derivatives has shown that these materials can possess good thermal stability. researchgate.net The thermal properties are important for the longevity of devices operating under harsh conditions and for processing at elevated temperatures. mdpi.com Copolymers based on thiophene derivatives have been synthesized that show decomposition temperatures above 380 °C, indicating excellent thermal stability. mdpi.com

The stability of polythiophenes can also be influenced by the method of polymerization and the nature of any dopants used to enhance their conductivity. flinders.edu.au For instance, poly(3-alkylthiophene)s have been synthesized that are thermally stable in their doped, conductive state. flinders.edu.au The introduction of specific side chains can also enhance the polymer's stability and processability without compromising its desirable electronic properties. ntu.edu.twnih.gov

The following table summarizes research findings on the stability of various polythiophene-based polymers.

Polymer System Synthesis Method Key Stability Feature Reported Metric
Copolymers of 3-substituted thiophenesChemical polymerizationGood thermal stability-
Donor-Acceptor Copolymers with isoindigo unitsDirect arylation polycondensationExcellent thermal stabilityDecomposition temperature > 380 °C mdpi.com
Poly(3-alkylthiophene)sNot specifiedThermally stable in the doped state-
Poly(3-hexylthiophene) synthesized with surfactantsChemical oxidative polymerizationHigher thermal stability and char yields compared to polymer without surfactant-

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 2,5-dichloro-3-ethylthiophene. These theoretical approaches allow for the examination of characteristics that may be difficult to measure experimentally.

Density Functional Theory (DFT) has been utilized to determine the optimized geometry and ground state electronic properties of thiophene (B33073) derivatives. For similar 2,5-substituted thiophenes, DFT calculations, often using functionals like B3LYP with a basis set such as G-311, have shown close agreement between calculated and experimental data for bond lengths and angles. researchgate.net These calculations typically suggest a high degree of planarity in the thiophene ring, although the free rotation of substituents can be influenced by intermolecular interactions in the solid state. researchgate.net

Table 1: Representative DFT-Calculated Ground State Properties

Property Value
Method DFT/B3LYP
Basis Set 6-311G**
Total Energy Data not available
Dipole Moment Data not available

Note: Specific values for this compound are not yet published in available literature.

Ab initio molecular orbital (MO) and DFT methods have been applied to study the reactivity of dihydrothiophenes, providing insights into reaction mechanisms such as dehydrogenation. researchgate.net These methods are crucial for investigating transition state structures and calculating the energy barriers of reactions. researchgate.net For instance, studies on related cyclic alkenes demonstrate that methods like B3LYP/6-311G** can yield results in good agreement with experimental values for reaction energetics. researchgate.net

Molecular Orbital Analysis

The analysis of molecular orbitals is key to understanding the electronic transitions and reactivity of this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical reactivity. mdpi.com A smaller gap generally indicates a molecule is more easily excitable and more reactive. mdpi.com For organic compounds intended for applications like solar cells, these parameters are fundamental. researchgate.net For example, a related compound, pressbooks.pubpressbooks.pub-phenyl C61-butyric acid 3-ethylthiophene (B160659) ester, was found to have a HOMO of 5.87 eV and a LUMO of 3.91 eV, resulting in an energy gap of 1.96 eV. researchgate.netcore.ac.uk

Table 2: Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Note: Specific values for this compound are not yet published in available literature.

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the feasibility and regioselectivity of chemical reactions. The interactions between the HOMO of one reactant and the LUMO of another are central to this theory. The photophysical properties of organometallic complexes, for instance, are strongly dependent on the character of their frontier molecular orbitals. researchgate.net By analyzing the distribution and energy of these orbitals, researchers can predict how a molecule like this compound might interact with other reagents.

Computational Spectroscopy

Table 3: List of Compounds Mentioned

Compound Name
This compound
Thiophene-2,5-dicarbonyl dichloride
pressbooks.pubpressbooks.pub-phenyl C61-butyric acid 3-ethylthiophene ester

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR parameters. d-nb.infonih.gov For this compound, theoretical calculations can provide valuable predictions of its ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.

The prediction of chemical shifts is typically achieved by calculating the isotropic magnetic shielding constants for each nucleus in the optimized molecular geometry. These shielding constants are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. The accuracy of these predictions is highly dependent on the chosen computational level of theory, including the functional and basis set. d-nb.info

Similarly, spin-spin coupling constants, which provide information about the connectivity of atoms, can be calculated. conflex.net The magnitudes of these constants, particularly the vicinal coupling constants (³J), are related to the dihedral angles between coupled nuclei, offering insights into the molecule's conformation. organicchemistrydata.org

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar substituted thiophenes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical predictions and may differ from experimental values.)

AtomPredicted Chemical Shift (ppm)
¹H NMR
H on C46.8 - 7.2
-CH₂- (ethyl)2.5 - 2.9
-CH₃ (ethyl)1.1 - 1.4
¹³C NMR
C2125 - 130
C3140 - 145
C4124 - 129
C5120 - 125
-CH₂- (ethyl)22 - 26
-CH₃ (ethyl)13 - 16

The coupling constants between the protons of the ethyl group would also be predicted, with a typical ³J value of around 7-8 Hz for the coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons.

Simulated Vibrational (IR, Raman) Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. uzh.charxiv.org These simulations are crucial for assigning experimental spectral bands to specific molecular motions.

The calculation of vibrational spectra is typically performed at the same level of theory used for geometry optimization. The resulting frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.net

For this compound, the simulated IR and Raman spectra would be expected to show characteristic bands for the thiophene ring, the C-Cl bonds, and the ethyl group. Key predicted vibrational modes are detailed in the table below.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are theoretical predictions and may differ from experimental values.)

Vibrational ModePredicted Wavenumber (cm⁻¹)
C-H stretching (thiophene ring)3100 - 3150
C-H stretching (ethyl group)2850 - 3000
C=C stretching (thiophene ring)1500 - 1600
C-C stretching (thiophene ring)1300 - 1450
CH₂ scissoring (ethyl group)1450 - 1470
CH₃ bending (ethyl group)1375 - 1390
C-S stretching (thiophene ring)600 - 700
C-Cl stretching700 - 800

Computational Analysis of UV-Vis Absorption Spectra

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities, respectively. mdpi.com

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as π → π* or n → π* transitions. The substituents on the thiophene ring, namely the two chlorine atoms and the ethyl group, will influence the energies of the molecular orbitals and thus the absorption spectrum.

A hypothetical table of predicted UV-Vis absorption data for this compound is presented below.

Table 3: Predicted UV-Vis Absorption Data for this compound (Note: These are theoretical predictions and may differ from experimental values.)

TransitionPredicted λmax (nm)Oscillator Strength (f)
HOMO → LUMO250 - 280> 0.1
Other π → π*< 250Variable

Thermodynamic and Mechanistic Studies

Computational chemistry is also a valuable tool for investigating the thermodynamics and reaction mechanisms of chemical processes involving this compound.

Reaction Energy Profiles and Transition State Calculations

By mapping the potential energy surface of a reaction, computational methods can elucidate the detailed mechanism of a chemical transformation. This involves locating the structures of reactants, products, intermediates, and transition states. savemyexams.com The energies of these species allow for the construction of a reaction energy profile, which provides the activation energies and reaction enthalpies.

For reactions involving this compound, such as electrophilic substitution or cross-coupling reactions, transition state calculations can identify the key energetic barriers that determine the reaction rate. ajchem-a.com These studies can reveal the influence of the chloro and ethyl substituents on the reactivity of the thiophene ring.

Thermochemical Properties and Substituent Effects

Computational methods can be used to calculate various thermochemical properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. scispace.com These data are valuable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.

The electronic effects of the substituents on the thiophene ring can also be quantified. The chlorine atoms are electron-withdrawing through induction but electron-donating through resonance, while the ethyl group is a weak electron-donating group. Computational analysis can determine the net effect of these substituents on the electron density distribution and reactivity of the thiophene ring. nih.gov A study on chlorothiophenes has shown that the position and number of chlorine atoms significantly affect the properties of the thiophene ring. scispace.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. numberanalytics.com It is calculated from the total electron density and is useful for predicting the sites of electrophilic and nucleophilic attack. walisongo.ac.id Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a region of negative potential associated with the sulfur atom's lone pairs and the π-system of the thiophene ring. researchgate.net The electron-withdrawing chlorine atoms would likely lead to regions of more positive potential in their vicinity. The ethyl group, being electron-donating, would slightly increase the electron density on the thiophene ring. This detailed picture of the electronic landscape of the molecule provides valuable insights into its intermolecular interactions and chemical reactivity.

of this compound: A Review of Current Research

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational chemistry studies focused exclusively on the compound this compound. While the field of computational chemistry has extensively investigated various thiophene derivatives, this particular molecule has not been the subject of dedicated published research. Therefore, the following sections provide a generalized overview of the methodologies and expected findings for the analysis of charge distribution, reactive sites, and non-covalent interactions, based on studies of structurally similar thiophene compounds.

Theoretical and computational chemistry provide powerful tools to understand the electronic structure, reactivity, and intermolecular interactions of molecules like this compound at an atomic level. These methods, primarily based on quantum mechanics, can predict various molecular properties that are often difficult or impossible to measure experimentally.

The arrangement of electrons within a molecule dictates its chemical behavior. Understanding the charge distribution is crucial for predicting how a molecule will interact with other chemical species. For a substituted thiophene like this compound, the electronegative chlorine atoms, the sulfur heteroatom, and the alkyl substituent all influence the electronic landscape of the thiophene ring.

Molecular Electrostatic Potential (MEP): A key tool for analyzing reactive sites is the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. Different colors on the MEP surface indicate different potential values, which in turn suggest regions that are prone to electrophilic or nucleophilic attack.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to attack by electrophiles. In a molecule like this compound, such regions would be expected around the sulfur and chlorine atoms due to their lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophiles. Positive potentials are often found around hydrogen atoms.

Neutral Regions (Green): These areas have a relatively neutral potential.

In a computational study of a related compound, (E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one, the MEP profile was used to analyze the chemical reactive sites. researchgate.net Such an analysis for this compound would similarly highlight the electron-rich and electron-poor regions, offering insights into its reactivity.

Mulliken and Natural Bond Orbital (NBO) Analysis: These are methods for assigning partial charges to individual atoms in a molecule. While Mulliken charges are simpler to calculate, NBO charges are generally considered more reliable as they are derived from a more rigorous analysis of the electron density. An NBO analysis also provides information about donor-acceptor interactions within the molecule, revealing the extent of electron delocalization and stabilization. For substituted thiophenes, these analyses would quantify the electron-withdrawing effect of the chlorine atoms and the electron-donating nature of the ethyl group, and their combined influence on the thiophene ring.

A hypothetical NBO charge distribution for this compound is presented in the table below, based on general principles of electronegativity and inductive/resonance effects observed in similar molecules.

AtomPredicted NBO Charge (a.u.)
S1Slightly Negative
C2Slightly Positive
C3Slightly Negative
C4Slightly Positive
C5Slightly Positive
Cl (at C2)Negative
Cl (at C5)Negative
C (ethyl, alpha)Slightly Negative
C (ethyl, beta)Slightly Negative
H (on ring)Slightly Positive
H (on ethyl)Slightly Positive

This table is illustrative and not based on actual computational data for this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and shape of these orbitals determine the molecule's ability to donate or accept electrons. A lower HOMO-LUMO energy gap generally implies higher reactivity. For substituted thiophenes, the distribution of the HOMO and LUMO across the molecule indicates the most likely sites for oxidation and reduction, respectively.

Non-covalent interactions are the forces that govern how molecules interact with each other to form larger assemblies, known as supramolecular structures. These interactions, though weaker than covalent bonds, are fundamental in many areas of chemistry and materials science. rsc.org For this compound, the presence of chlorine and sulfur atoms, as well as the aromatic ring, allows for a variety of non-covalent interactions.

NCI Plot Analysis: The Non-Covalent Interaction (NCI) plot is a powerful visualization technique that helps to identify and characterize weak interactions in real space. It is based on the electron density and its derivatives. The resulting 3D isosurfaces are colored to distinguish between different types of interactions:

Blue Isosurfaces: Indicate strong, attractive interactions such as hydrogen bonds.

Green Isosurfaces: Represent weaker, attractive van der Waals interactions.

Red Isosurfaces: Signify repulsive interactions, often found in sterically hindered regions or within rings.

Types of Non-Covalent Interactions in Substituted Thiophenes:

Halogen Bonding: The chlorine atoms in this compound can act as halogen bond donors. This is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on another molecule. nih.govresearchgate.net

Chalcogen Bonding: The sulfur atom in the thiophene ring can participate in chalcogen bonding, where it acts as a Lewis acid, interacting with a Lewis base. rsc.org

π-π Stacking: The aromatic thiophene rings can stack on top of each other, leading to stabilizing π-π interactions. The substituents on the ring would influence the geometry and strength of this stacking.

C-H···π Interactions: The hydrogen atoms of the ethyl group or the thiophene ring can interact with the electron-rich face of another thiophene ring.

A summary of potential non-covalent interactions involving this compound is provided in the table below.

Interaction TypeDonor Atom/GroupAcceptor Atom/GroupExpected Strength
Halogen BondChlorine (σ-hole)Lone pair donor (e.g., O, N, S)Moderate
Chalcogen BondSulfurLone pair donor (e.g., O, N)Weak to Moderate
π-π StackingThiophene RingThiophene RingWeak
C-H···π InteractionC-H bonds (ethyl, ring)Thiophene RingWeak

This table is illustrative and not based on actual computational data for this compound.

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Sustainable Methodologies

The future of synthesizing 2,5-Dichloro-3-ethylthiophene and its derivatives is increasingly geared towards green chemistry principles. Research is anticipated to focus on multicomponent reactions (MCRs), which enhance efficiency by combining multiple reactants in a single step, thereby reducing waste and energy consumption. A significant trend is the adoption of environmentally benign solvents, particularly water, to replace traditional volatile organic compounds.

Sustainable catalytic systems are also a major area of interest. This includes the use of reusable, heterogeneous catalysts, such as magnetic iron oxide nanoparticles, which can be easily separated from the reaction mixture. nsmsi.ir Furthermore, alternative energy sources like microwave irradiation are being explored to accelerate reaction times and improve yields, offering a more energy-efficient approach than conventional heating. nih.gov These sustainable strategies aim to make the production of thiophene-based compounds more economical and environmentally friendly. acs.org

Development of Advanced Functional Materials with Tunable Properties

This compound serves as a critical monomer for synthesizing advanced functional materials, particularly conjugated polymers for organic electronics. The ethyl group at the 3-position enhances the solubility of the resulting polymers, which is crucial for solution-based processing techniques used in fabricating devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.net

Future research will likely focus on exploiting the reactive chlorine atoms at the 2- and 5-positions to create a variety of donor-acceptor copolymers. By carefully selecting co-monomers, researchers can precisely tune the electronic and optical properties of these materials. acs.org This allows for the tailoring of bandgaps, absorption spectra, and charge transport characteristics to optimize performance in specific applications, such as near-infrared sensors and electrochromic devices. acs.orgquinoline-thiophene.com The ability to control these properties at the molecular level is key to developing next-generation materials with superior efficiency and stability.

Integration of this compound into Hybrid Organic-Inorganic Systems

A promising and rapidly expanding research area is the integration of polymers derived from this compound into hybrid organic-inorganic systems. These materials combine the desirable properties of organic polymers (like processability and tunable electronics) with the stability and functionality of inorganic materials. nih.govias.ac.in

One key method for creating these hybrids is the sol-gel process, which allows for the synthesis of materials incorporating networks of silica (B1680970) (SiO₂) or titania (TiO₂) with the organic polymer. ias.ac.ininternationaljournalssrg.orginternationaljournalssrg.org Such hybrid materials are being investigated for a range of applications. In photovoltaics, inorganic nanocrystals like silicon or metal oxides can be blended with thiophene-based polymers to improve charge separation and transport in hybrid solar cells. acs.org Other potential applications include advanced coatings, sensors, and bifunctional materials for combined electrochromic and energy storage purposes. acs.org Research is also exploring novel hybrid backbones, such as incorporating boron-nitrogen (B=N) units into the polymer chain to create new π-conjugated inorganic-organic hybrid polymers. uni-wuerzburg.de

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling and machine learning are becoming indispensable tools for accelerating the discovery and design of new materials based on this compound. These predictive methods allow scientists to screen vast libraries of potential polymer structures and forecast their properties without the need for time-consuming and costly laboratory synthesis. nih.gov

For instance, machine-learning models, such as Gradient-Boosting Regression, can accurately predict the optical properties (e.g., absorption maxima) of novel thiophene-based polymers. nih.gov This "reverse engineering" approach enables researchers to define a set of desired properties for a specific application, like a photodetector, and use computational tools to identify the optimal molecular structures. nih.gov This data-driven strategy significantly streamlines the materials development cycle, facilitating the rational design of high-performance materials with precisely tailored electronic and optical characteristics.

Below is an example of how computational models are applied in materials science.

Computational TechniqueApplication in Materials SciencePredicted Property
Gradient-Boosting Regression (GBR)Screening of polymer combinationsOptical properties (e.g., absorption maxima)
Molecular DynamicsSimulating atomic and molecular motionMaterial resilience and functionality
Artificial Intelligence/Machine LearningSolving complex forward and inverse problemsOptimal structures for targeted bandgaps

Exploration of New Catalytic Transformations Involving this compound

The two chlorine atoms on the this compound molecule are key reactive sites, making it an ideal substrate for a variety of catalytic transformations. Future research will continue to explore new metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to synthesize more complex and functionalized thiophene (B33073) derivatives. These reactions are fundamental for building the intricate molecular architectures required for advanced materials. mdpi.com

There is a growing emphasis on using sustainable and cost-effective catalysts. Heterogeneous iron-based catalysts, for example, are gaining attention as an alternative to more expensive noble metal catalysts. The versatility of these catalytic systems allows for the creation of a wide array of new molecules from the this compound platform. The resulting complex thiophene compounds have potential applications not only in materials science but also in the synthesis of biologically active molecules for pharmaceuticals and agrochemicals. acs.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2,5-Dichloro-3-ethylthiophene, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves halogenation of 3-ethylthiophene derivatives. A one-pot method using hydrochloric acid as a chlorine source has been reported for analogous compounds, which minimizes side reactions and improves yield . Optimization includes controlling temperature (e.g., 0–5°C for halogenation steps) and using catalysts like FeCl₃ or AlCl₃. Solvent selection (e.g., THF or dichloromethane) and stoichiometric ratios of reagents (e.g., Cl₂ or SOCl₂) are critical for reproducibility . Purification via column chromatography with silica gel and hexane/ethyl acetate eluents is recommended .

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern and ethyl group integration. The sulfur atom in the thiophene ring deshields nearby protons, shifting signals to δ 6.5–7.5 ppm .
  • GC-MS : Validates purity and molecular ion peaks (e.g., m/z = 192 for [M]⁺). Retention times should match standards .
  • X-ray Crystallography : For structural confirmation, SHELX software (SHELXL/SHELXD) is widely used for refinement and solving crystal structures. Hydrogen bonding and π-stacking interactions can be analyzed to predict packing behavior .

Q. How can researchers ensure high-purity yields during synthesis, and what common impurities arise?

  • Methodological Answer : Common impurities include mono-chlorinated byproducts and oxidized thiophene derivatives. Recrystallization from ethanol or methanol is effective for removing polar impurities. For non-polar contaminants, distillation under reduced pressure (bp ~120–140°C) is advised . Monitor reactions via TLC (silica gel, UV visualization) to track progress and optimize quenching times .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorine substitution in 3-ethylthiophene derivatives?

  • Methodological Answer : The electron-donating ethyl group at position 3 directs electrophilic chlorination to positions 2 and 5 due to resonance stabilization. Computational studies (DFT calculations) can model charge distribution and transition states. Experimental validation involves synthesizing isotopologues (e.g., deuterated ethyl groups) and analyzing kinetic isotope effects .

Q. How can crystallographic data resolve contradictions in reported structural properties of halogenated thiophenes?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from polymorphism or solvent inclusion. Use SHELXL for high-resolution refinement, and compare Hirshfeld surfaces to assess intermolecular interactions (e.g., C–Cl···π contacts). For twinned crystals, employ SHELXE to deconvolute overlapping diffraction patterns .

Q. What strategies address contradictions in reactivity data between solution-phase and solid-state studies of this compound?

  • Methodological Answer : Solution-phase reactivity (e.g., Suzuki coupling) may differ due to solvation effects, while solid-state reactivity is influenced by crystal packing. Perform controlled experiments:

  • Compare reaction rates in polar (DMF) vs. non-polar (toluene) solvents.
  • Analyze solid-state kinetics via in-situ XRD or Raman spectroscopy to monitor structural changes .

Q. How can this compound be leveraged in materials science, particularly for conductive polymers or organic electronics?

  • Methodological Answer : The compound serves as a monomer for poly(thiophene) derivatives. Electropolymerization (cyclic voltammetry in acetonitrile/TBAPF₆) yields conductive films. Bandgap tuning is achieved by copolymerization with electron-deficient units (e.g., diketopyrrolopyrrole). Characterize charge transport via FET device fabrication and Hall effect measurements .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

  • Methodological Answer : Use inert atmosphere (N₂/Ar) to prevent oxidation. Engineering controls include fume hoods with ≥100 ft/min face velocity and blast shields for exothermic steps. PPE: chemically resistant gloves (e.g., nitrile), face shields, and flame-retardant lab coats. Monitor airborne exposure with OSHA-compliant vapor samplers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.